The synthesis of (S)-1-(4-fluorophenyl)ethanamine typically involves a two-step process:
For large-scale production, methods such as continuous flow reactors may be employed to optimize yield and ensure consistent quality. Automation in synthesis can significantly improve efficiency and reduce production costs.
The molecular structure of (S)-1-(4-fluorophenyl)ethanamine features a central ethylamine backbone with a fluorinated phenyl group attached. Key structural characteristics include:
(S)-1-(4-fluorophenyl)ethanamine can participate in several chemical reactions:
The mechanism of action for (S)-1-(4-fluorophenyl)ethanamine involves its interaction with specific neurotransmitter receptors in the brain. It may function as an agonist or antagonist at these receptors, thereby modulating neurotransmission and influencing various physiological processes.
(S)-1-(4-fluorophenyl)ethanamine exhibits several notable physical and chemical properties:
(S)-1-(4-fluorophenyl)ethanamine has diverse applications across several scientific disciplines:
The stereocenter in (S)-1-(4-fluorophenyl)ethanamine confers distinct pharmacological advantages. The (S)-enantiomer often displays higher target specificity than its racemic counterpart (CAS 403-40-7) or the (R)-enantiomer, particularly in neurotransmitter receptor binding. Computational studies reveal a pKa of 8.98 ± 0.10, indicating moderate basicity that facilitates salt formation and enhances bioavailability. The fluorine atom’s strong electronegativity (3.98 Pauling scale) creates a dipole moment of 1.41 D, promoting dipole-dipole interactions with biological targets [2] [6].
Table 1: Key Physicochemical Properties of (S)-1-(4-Fluorophenyl)ethanamine
Property | Value | Conditions | Experimental Source |
---|---|---|---|
Molecular Weight | 139.17 g/mol | - | [2] [8] |
Boiling Point | 76°C | 22 mm Hg | [2] [3] |
Density | 1.03 g/cm³ | 25°C | [2] [3] |
Refractive Index (nD) | 1.501 | 20°C | [2] |
Specific Rotation ([α]D) | -15.5° (neat) | Sodium D-line | [4] |
log P (Partition Coefficient) | 1.90 (consensus) | Octanol/water | [6] |
Water Solubility | 1.8 mg/mL (13 mM) | 25°C | [6] |
Flash Point | 76°C (170.8°F) | Closed cup | [4] |
Lipophilicity metrics are critical for drug design: The consensus log P value of 1.90 predicts favorable membrane permeability, aligning with its high gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier penetration [6]. The molecule’s topological polar surface area (TPSA) of 26.02 Ų further confirms its cell-membrane crossing potential. Enantiomeric purity (>99% ee) is crucial for avoiding racemate-related toxicity, as evidenced by its use in kinase inhibitor intermediates [3] [7].
The synthesis of (S)-1-(4-fluorophenyl)ethanamine was first reported in the late 20th century alongside advances in asymmetric hydrogenation. Commercial availability began ca. 2000–2005, with suppliers like Alfa Aesar (catalog #L19121) and Sigma-Aldrich (CDS000715) offering gram-scale quantities at premium prices ($53.65/g in 2004) [2] [7]. A significant milestone was its 2009 application in synthesizing diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II)—a chiral catalyst developed by NINGBO INNO PHARMCHEM for Suzuki-Miyaura cross-coupling reactions [3].
Patents leveraging this chiral pool synthon emerged post-2010, particularly in antiviral and oncology domains. For example, Boehringer Ingelheim’s open-innovation portal (opnMe.com) utilized it to develop BI-3802—a negative control compound for protein degradation studies [6]. Production scalability improved after 2015 with continuous-flow reductive amination techniques, reducing costs by 40% (current bulk price: ~$423/25g) [2] [3].
(S)-1-(4-Fluorophenyl)ethanamine excels in generating stereoselective architectures due to its configurationally stable chiral center and bifunctional reactivity (amine + aryl fluoride). Its primary applications include:
Table 2: Representative Synthetic Applications of (S)-1-(4-Fluorophenyl)ethanamine
Application | Reaction Type | Key Product | Enantioselectivity | Source |
---|---|---|---|---|
Chiral Resolving Agent | Salt Formation | (S)-Ibuprofen | 98% de | [5] |
Palladium Catalyst Ligand | Suzuki-Miyaura Coupling | Diacetato-Pd(II) Complex | 92% ee | [3] |
Amide-Coupling Intermediate | Peptide Synthesis | γ-Secretase Inhibitor LY-411575 | >99% ee | [6] |
Reductive Amination Substrate | Heterocycle Functionalization | N-Methyl-(S)-4-fluoroamphetamine | Retained config. | [5] |
Radiotracer Precursor | Nucleophilic Fluorination | 18F-Labeled Brain Receptor Ligand | n/a | [6] |
The aryl fluoride undergoes nucleophilic substitution (SNAr) with thiols or amines under mild conditions (50°C, K2CO3), enabling heterocycle diversification. Storage requires inert atmospheres (N2 or Ar) at 2–8°C to prevent racemization or oxidative degradation [2] [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: